molecular formula C11H14FN B1517929 [Cyclopropyl(4-fluorophenyl)methyl](methyl)amine CAS No. 1156258-34-2

[Cyclopropyl(4-fluorophenyl)methyl](methyl)amine

Cat. No. B1517929
M. Wt: 179.23 g/mol
InChI Key: KJUWJZWCBWUZKN-UHFFFAOYSA-N
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Description

Cyclopropyl(4-fluorophenyl)methylamine is a chemical compound with the molecular formula C11H14FN . It has a molecular weight of 179.23 . This compound is used for research purposes .


Molecular Structure Analysis

The InChI code for Cyclopropyl(4-fluorophenyl)methylamine is 1S/C11H14FN/c1-13-11(8-2-3-8)9-4-6-10(12)7-5-9/h4-8,11,13H,2-3H2,1H3 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

Cyclopropyl(4-fluorophenyl)methylamine is a liquid . Other physical and chemical properties such as boiling point and storage temperature are not specified in the search results .

Scientific Research Applications

Synthesis and Chemical Reactivity

Cyclopropyl(4-fluorophenyl)methyl(methyl)amine and its derivatives are primarily used in synthesis and chemical reactivity studies. Lifchits and Charette (2008) described the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles. This reaction proceeds at room temperature and preserves enantiomeric purity, which was applied in synthesizing dual serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008). Similarly, Kazuta et al. (2002) designed conformationally restricted analogues of histamine using cyclopropane derivatives to restrict the conformation of biologically active compounds, aiming to improve activity and investigate bioactive conformations (Kazuta, Matsuda, & Shuto, 2002).

Medicinal Chemistry and Drug Design

Cyclopropyl(4-fluorophenyl)methyl(methyl)amine derivatives have also been explored in medicinal chemistry and drug design. Bradshaw et al. (2002) elucidated the mechanism of action of 2-(4-aminophenyl)benzothiazoles, which are structurally simple compounds with potent antitumor properties. Amino acid conjugation to these compounds was used to overcome limitations posed by drug lipophilicity (Bradshaw et al., 2002).

Biochemical Research

In biochemical research, Shaffer, Morton, and Hanzlik (2001) investigated the N-dealkylation of an N-cyclopropylamine by horseradish peroxidase to understand the fate of the cyclopropyl group upon N-dealkylation. Their findings provided insights into the biochemical pathways involving cyclopropylamine-containing probes and cytochrome P450 enzymes (Shaffer, Morton, & Hanzlik, 2001).

properties

IUPAC Name

1-cyclopropyl-1-(4-fluorophenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c1-13-11(8-2-3-8)9-4-6-10(12)7-5-9/h4-8,11,13H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUWJZWCBWUZKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1CC1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[Cyclopropyl(4-fluorophenyl)methyl](methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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